3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final step involves coupling reactions to attach the bromophenyl and fluorophenyl groups to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-4-bromo-1-(3-fluorophenyl)-1H-pyrazole
- 3,5-bis(4-fluorophenyl)-4-chloro-1-(3-bromophenyl)-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)-1H-pyrazole is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H12Br2ClFN2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Br2ClFN2/c22-15-8-4-13(5-9-15)20-19(24)21(14-6-10-16(23)11-7-14)27(26-20)18-3-1-2-17(25)12-18/h1-12H |
InChI Key |
ZQKPVTVUHURSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.